Dacomitinib Impurity C, identified by its Chemical Abstracts Service number 869199-69-9, is a structural impurity associated with the pharmaceutical compound dacomitinib, which is primarily used as an irreversible inhibitor of the epidermal growth factor receptor (EGFR) in the treatment of non-small cell lung cancer. The presence of impurities like Dacomitinib Impurity C is significant in pharmaceutical formulations, as they can influence the efficacy and safety profiles of the primary therapeutic agent.
Dacomitinib Impurity C is derived from the synthesis processes involved in producing dacomitinib itself. It can be formed during the multi-step organic synthesis that mirrors the synthetic routes used for dacomitinib. The impurity's formation is crucial for quality control in pharmaceutical manufacturing to ensure that the final product meets safety and efficacy standards.
The synthesis of Dacomitinib Impurity C typically involves several multi-step organic synthesis techniques. These methods are designed to replicate those used for dacomitinib while ensuring controlled production of the impurity. Common synthetic routes include nucleophilic substitution, amination, and cyclization reactions .
Industrial production methods are designed for scalability and cost-effectiveness, often employing high-performance liquid chromatography (HPLC) for purification .
Dacomitinib Impurity C has the molecular formula and a molecular weight of approximately 484.0 g/mol . The structure features a chlorinated aromatic ring and various functional groups typical of compounds targeting kinase enzymes.
Dacomitinib Impurity C can undergo several types of chemical reactions:
Common reagents and conditions include:
The outcomes of these reactions depend on specific conditions and reagents used, influencing the stability and reactivity of Dacomitinib Impurity C .
The mechanism of action for Dacomitinib Impurity C relates closely to its structural similarity to dacomitinib. It may interact with EGFR family tyrosine kinases by binding to their ATP-binding pockets, potentially influencing their activity. This interaction could affect cellular signaling pathways involved in cancer proliferation and survival .
Dacomitinib Impurity C exhibits properties typical of organic compounds:
Key chemical properties include:
Relevant analyses often include stability studies under various conditions to assess degradation pathways and potential interactions with other compounds within pharmaceutical formulations .
Dacomitinib Impurity C serves several important roles in scientific research:
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3